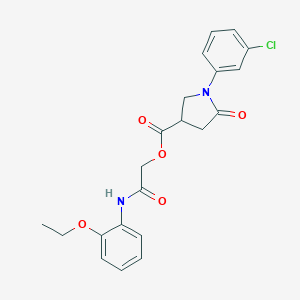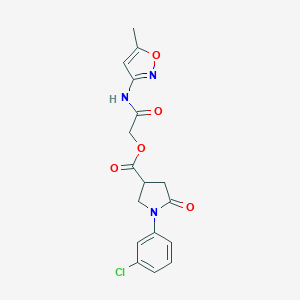![molecular formula C23H23NO4 B270958 N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270958.png)
N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors. This makes DMXAA a promising candidate for the development of new cancer therapies.
Wirkmechanismus
DMXAA works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, DMXAA activates the production of interferon-alpha, which has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as the activation of immune cells such as macrophages and dendritic cells. DMXAA has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA is that it is relatively easy to synthesize and can be produced in large quantities. DMXAA has also been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of DMXAA is that it can be toxic to normal cells at high concentrations, which can limit its potential as a cancer therapy.
Zukünftige Richtungen
There are a number of future directions for research on DMXAA. One area of interest is the development of new cancer therapies based on DMXAA. This could involve the use of DMXAA in combination with other drugs or therapies to enhance its anti-cancer effects. Another area of interest is the development of new methods for delivering DMXAA to tumors, such as through the use of nanoparticles or other targeted delivery systems. Finally, further research is needed to better understand the mechanism of action of DMXAA and its potential as a cancer therapy.
Synthesemethoden
DMXAA is synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with 4-bromophenol to form 4-(3,5-dimethylphenoxy)phenol. This intermediate is then reacted with cyclopentadiene to form a Diels-Alder adduct, which is then converted to DMXAA through a series of steps involving oxidation, reduction, and cyclization.
Eigenschaften
Produktname |
N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C23H23NO4 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N-[4-(3,5-dimethylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C23H23NO4/c1-12-7-13(2)9-17(8-12)27-16-5-3-15(4-6-16)24-22(25)20-14-10-18-19(11-14)28-23(26)21(18)20/h3-9,14,18-21H,10-11H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
NZTANZPKFFNERT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)
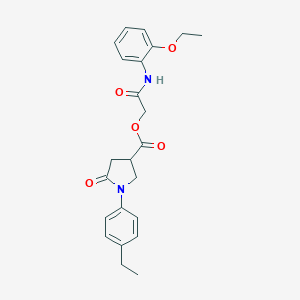
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
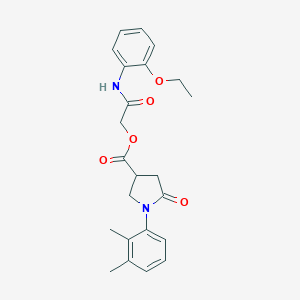
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
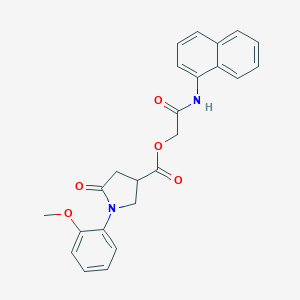
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
